beta-D-Cymarose pyranose
CAS No.: 89253-99-6
Cat. No.: VC14180647
Molecular Formula: C7H14O4
Molecular Weight: 162.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89253-99-6 |
|---|---|
| Molecular Formula | C7H14O4 |
| Molecular Weight | 162.18 g/mol |
| IUPAC Name | (2R,4S,5R,6R)-4-methoxy-6-methyloxane-2,5-diol |
| Standard InChI | InChI=1S/C7H14O4/c1-4-7(9)5(10-2)3-6(8)11-4/h4-9H,3H2,1-2H3/t4-,5+,6-,7-/m1/s1 |
| Standard InChI Key | DBDJCJKVEBFXHG-XZBKPIIZSA-N |
| Isomeric SMILES | C[C@@H]1[C@H]([C@H](C[C@@H](O1)O)OC)O |
| SMILES | CC1C(C(CC(O1)O)OC)O |
| Canonical SMILES | CC1C(C(CC(O1)O)OC)O |
Introduction
Chemical Identity and Structural Features
Beta-D-Cymarose pyranose (CAS No. 89253-99-6) is a dideoxyhexose derivative classified under the glycoside family. Its IUPAC name, (2R,4S,5R,6R)-4-methoxy-6-methyloxane-2,5-diol, reflects its stereochemical configuration, which is pivotal for its biological activity. The compound’s molecular weight is 162.18 g/mol, and its structure features a pyranose ring with hydroxyl groups at C-2 and C-5, a methoxy group at C-4, and a methyl group at C-6 (Table 1).
Table 1: Key Structural Attributes of Beta-D-Cymarose Pyranose
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 162.18 g/mol |
| IUPAC Name | (2R,4S,5R,6R)-4-methoxy-6-methyloxane-2,5-diol |
| Anomeric Configuration | β-D-pyranose |
| Key Functional Groups | Hydroxyl (-OH), Methoxy (-OCH₃), Methyl (-CH₃) |
The β-anomeric configuration is confirmed by NMR spectroscopy, where the anomeric proton (-1′) resonates at δ 5.18–5.35 ppm, and the corresponding carbon (-1′) appears at δ 96.6–97.2 ppm . The stereochemistry is further validated through NOESY correlations, which reveal spatial proximities between axial protons (e.g., -19 and -2 in aglycone moieties) .
Natural Occurrence and Biosynthetic Pathways
Beta-D-Cymarose pyranose is predominantly isolated from Cynanchum species, such as C. taihangense, where it forms glycosidic bonds with steroidal aglycones like glaucogenin A and anhydrohirundigenin . These seco-pregnane glycosides are typically extracted using ethanol, followed by chromatographic purification. For instance, the 95% ethanol extract of C. taihangense yielded 14 glycosides, including cynataihosides O and Q, which feature beta-D-cymarose units .
Biosynthetically, beta-D-Cymarose pyranose originates from glucose via deoxygenation at C-2 and C-6, mediated by specific reductases and methyltransferases. This pathway is conserved across Apocynaceae plants, where dideoxysugars enhance the bioavailability and target specificity of secondary metabolites .
Synthetic Approaches and Modifications
The total synthesis of beta-D-Cymarose-containing glycosides has been achieved through gold-catalyzed glycosylation and acid hydrolysis. A notable method involves:
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Gold-Catalyzed Glycosylation: Using as a catalyst, glycosyl donors (e.g., ortho-alkynylbenzoates) react with acceptors at −40°C, yielding β-anomers with >95% stereoselectivity .
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Acid Hydrolysis: Treatment with HCl or TFA cleaves glycosidic bonds, enabling the isolation of beta-D-Cymarose pyranose for structural analysis .
Table 2: Comparative Yields of Beta-D-Cymarose Derivatives
Spectroscopic Characterization
NMR and HR-ESI-MS are indispensable for structural elucidation:
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¹H NMR: Anomeric protons (δ 5.18–5.35 ppm), methyl groups (δ 1.20–1.45 ppm) .
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¹³C NMR: Anomeric carbons (δ 96.6–97.2 ppm), methoxy (δ 56.8 ppm).
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HR-ESI-MS: Molecular ion peaks at m/z 657.3229 [M + Na]⁺ for C₃₄H₅₀O₁₁ glycosides .
Table 3: NMR Chemical Shifts of Beta-D-Cymarose Pyranose
| Carbon Position | δ (¹³C, ppm) | δ (¹H, ppm) | Multiplicity |
|---|---|---|---|
| C-1 | 97.4 | 5.18 (br d, J=9.6) | Doublet |
| C-4 | 82.6 | 3.45 (m) | Multiplet |
| C-6 | 17.8 | 1.41 (s) | Singlet |
Challenges and Future Directions
Despite its promise, scaling up beta-D-Cymarose production remains challenging due to low natural abundance and complex synthesis. Advances in enzymatic glycosylation and metabolic engineering could address these limitations. Furthermore, structure-activity relationship (SAR) studies are needed to optimize its therapeutic efficacy while minimizing off-target effects.
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